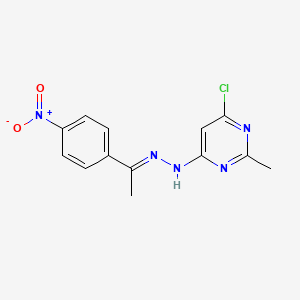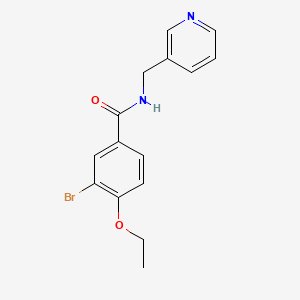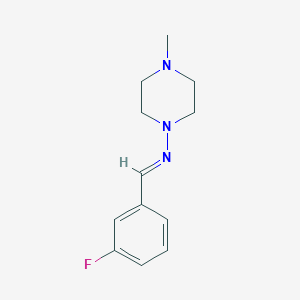
1-(4-nitrophenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-nitrophenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone, also known as CPMH, is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. This compound is a hydrazone derivative of 1-(4-nitrophenyl)ethanone and 6-chloro-2-methyl-4-pyrimidinylhydrazine.
Wirkmechanismus
The mechanism of action of 1-(4-nitrophenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in inflammation and cancer. It has also been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant biochemical and physiological effects in various in vitro and in vivo studies. It has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of tumor cells. This compound has also been found to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, this compound has been found to possess antimicrobial properties against various bacterial and fungal strains.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-nitrophenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone has several advantages for lab experiments, including its ease of synthesis, high purity, and stability. It is also relatively inexpensive and can be easily modified to optimize its properties. However, this compound has some limitations, including its low solubility in water and some organic solvents, which can affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the research and development of 1-(4-nitrophenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone. These include:
1. Further studies on the mechanism of action of this compound to better understand its biochemical and physiological effects.
2. Optimization of the synthesis method to improve the yield and purity of the product.
3. Development of novel analogs of this compound with improved pharmacological properties.
4. Evaluation of the efficacy of this compound in animal models of cancer, inflammation, and infection.
5. Investigation of the potential toxicity and safety of this compound in preclinical studies.
Conclusion:
In conclusion, this compound is a promising chemical compound with potential applications in various fields of scientific research. Its antitumor, anti-inflammatory, and antimicrobial properties make it a potential candidate for drug development. Further research is needed to fully understand its mechanism of action and optimize its properties for various applications.
Synthesemethoden
The synthesis of 1-(4-nitrophenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone involves the reaction of 1-(4-nitrophenyl)ethanone and 6-chloro-2-methyl-4-pyrimidinylhydrazine in the presence of a suitable solvent and catalyst. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified using column chromatography. The purity and yield of the product can be optimized by modifying the reaction conditions.
Wissenschaftliche Forschungsanwendungen
1-(4-nitrophenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone has been extensively studied for its potential application in various fields of scientific research. It has shown promising results in the areas of medicinal chemistry, biochemistry, and pharmacology. This compound has been found to possess antitumor, anti-inflammatory, and antimicrobial properties, making it a potential candidate for drug development.
Eigenschaften
IUPAC Name |
6-chloro-2-methyl-N-[(E)-1-(4-nitrophenyl)ethylideneamino]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN5O2/c1-8(10-3-5-11(6-4-10)19(20)21)17-18-13-7-12(14)15-9(2)16-13/h3-7H,1-2H3,(H,15,16,18)/b17-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYZCAENGPITESB-CAOOACKPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)NN=C(C)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC(=N1)Cl)N/N=C(\C)/C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-methoxy-5-nitrophenyl)amino]-4,6-dimethylnicotinonitrile](/img/structure/B5703063.png)
![N-benzyl-5,6-dimethyl-7-(2-pyridinyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B5703065.png)



![N'-[(2,5-dichlorobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5703089.png)
![2-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5703097.png)
![N-(4-methoxyphenyl)-N-{1-methyl-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoethyl}methanesulfonamide](/img/structure/B5703102.png)

![N-[4-(acetylamino)phenyl]-4-(butyrylamino)benzamide](/img/structure/B5703120.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-ethylthiourea](/img/structure/B5703163.png)
